N-Benzyl-4-phenyl pyridinium tetrafluoroborate
CAS No.:
Cat. No.: VC13305175
Molecular Formula: C18H16BF4N
Molecular Weight: 333.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H16BF4N |
---|---|
Molecular Weight | 333.1 g/mol |
IUPAC Name | 1-benzyl-4-phenylpyridin-1-ium;tetrafluoroborate |
Standard InChI | InChI=1S/C18H16N.BF4/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;2-1(3,4)5/h1-14H,15H2;/q+1;-1 |
Standard InChI Key | KVVVQQUUTKKXQQ-UHFFFAOYSA-N |
SMILES | [B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES | [B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyridinium ring substituted at the 1-position with a benzyl group and at the 4-position with a phenyl group. The tetrafluoroborate anion stabilizes the cationic pyridinium core through electrostatic interactions. X-ray crystallography of analogous pyridinium salts reveals planar aromatic systems with bond lengths consistent with delocalized π-electron systems . The benzyl and phenyl substituents introduce steric bulk, influencing reactivity in nucleophilic substitution and electron-transfer reactions .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. For the closely related 1-benzyl-4-[benzyl(dimethyl)azaniumyl]pyridinium bromide, 1a, ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 3.75 ppm (singlet, 6H, N–CH₃), 4.78 ppm (singlet, 2H, N–CH₂–Ph), and aromatic protons between δ 7.56–8.25 ppm . The ¹³C NMR spectrum corroborates the connectivity, with peaks at δ 32.4 ppm (N–CH₃), 58.6 ppm (N–CH₂–Ph), and aromatic carbons at δ 123.5–146.7 ppm . Mass spectrometry (FAB) confirms the molecular ion at m/z 464.24 [M]⁺, aligning with the calculated formula .
Synthesis Methodologies
Conventional N-Alkylation
The traditional synthesis involves reacting N,N-dimethylpyridin-4-amine with benzyl bromide in refluxing acetonitrile (Eq. 1):
Subsequent anion exchange with NaBF₄ in water yields the tetrafluoroborate salt (Eq. 2) :
This method achieves quantitative yields but requires toxic solvents and prolonged reaction times (30–45 minutes) .
Solvent-Free Silica-Supported Approach
A greener alternative employs silica gel as a solid support under solvent-free conditions. Mixing N,N-dimethylpyridin-4-amine with benzyl bromide and silica gel (60–120 mesh) in a muffle furnace at 100°C for 10–15 minutes affords the product in 98% yield . This method eliminates solvent waste, reduces reaction time, and enhances scalability.
Reactivity and Functional Applications
Electron-Transfer Photosensitization
Pyridinium tetrafluoroborates act as electron-transfer photosensitizers in visible-light-driven reactions. For instance, 2,4,6-triphenylpyrylium tetrafluoroborate initiates metal-free cationic polymerization of 4-methoxystyrene under visible light, enabling precise control over polymer molecular weight . The tetrafluoroborate anion’s weak coordination facilitates reversible chain transfer, mimicking reversible addition-fragmentation chain transfer (RAFT) mechanisms .
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